1-(2-nitrobutyl)-1H-imidazole
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Overview
Description
1-(2-nitrobutyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic organic compounds. This compound features a nitro group attached to a butyl chain, which is further connected to the imidazole ring. Imidazoles are known for their wide range of biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-nitrobutyl)-1H-imidazole can be synthesized through various synthetic routes. One common method involves the alkylation of imidazole with 2-nitrobutyl bromide. The reaction typically takes place in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
1-(2-nitrobutyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to a hydroxylamine or an amine under mild conditions using reagents like sodium borohydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Reduction: 1-(2-aminobutyl)-1H-imidazole.
Substitution: Various substituted imidazoles depending on the reagents used.
Scientific Research Applications
1-(2-nitrobutyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-nitrobutyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
1-(2-nitrobutyl)-1H-imidazole can be compared with other nitro-substituted imidazoles and related compounds:
1-(2-nitroethyl)-1H-imidazole: Similar structure but with a shorter alkyl chain.
1-(2-nitropropyl)-1H-imidazole: Similar structure but with a different alkyl chain length.
1-(2-nitrobenzyl)-1H-imidazole: Contains a benzyl group instead of a butyl group.
The uniqueness of this compound lies in its specific alkyl chain length and the position of the nitro group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
1-(2-nitrobutyl)imidazole |
InChI |
InChI=1S/C7H11N3O2/c1-2-7(10(11)12)5-9-4-3-8-6-9/h3-4,6-7H,2,5H2,1H3 |
InChI Key |
ZGTKXSKRMXWGPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1C=CN=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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